4-(trifluoromethyl)pyridazin-3(2H)-one
Overview
Description
4-(Trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazine ring substituted with a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)pyridazin-3(2H)-one typically involves the annulation of pyridinium ylides with trifluoroacetyl diazoester. This base-promoted reaction yields highly functionalized 4-trifluoromethyl pyridazines without the need for heavy metal catalysts . The reaction conditions are compatible with a variety of functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route involving pyridinium ylides and trifluoroacetyl diazoester can be adapted for large-scale production due to its efficiency and compatibility with various functional groups .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridazin-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The trifluoromethyl group and other substituents on the pyridazine ring can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the pyridazine ring.
Scientific Research Applications
4-(Trifluoromethyl)pyridazin-3(2H)-one has several scientific research applications, including:
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of FABP4, the compound binds to the protein, preventing it from interacting with fatty acids and thereby modulating metabolic processes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4,5-Dihydro-3(2H)-pyridazinones: These compounds, including CI-914 and pimobendan, are known for their cardiotonic and antihypertensive properties.
Tetrahydropyridopyridazine: Used as positive inotropes and antihypertensives.
Perhydropyridazinodiazepine: Known for its platelet aggregation inhibition activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential in various applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-10-4(3)11/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKAYTVRYJYKGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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